p-Menthane hydroperoxide

Description

Properties

IUPAC Name |

1-(2-hydroperoxypropan-2-yl)-4-methylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-8-4-6-9(7-5-8)10(2,3)12-11/h8-9,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZYESUNPWGWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(C)(C)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Record name | P-MENTHANE HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025533 | |

| Record name | p-Menthane hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-menthane hydroperoxide is a clear pale yellow viscous liquid. (NTP, 1992) | |

| Record name | P-MENTHANE HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

127 °F (NTP, 1992) | |

| Record name | P-MENTHANE HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 63 °F (NTP, 1992) | |

| Record name | P-MENTHANE HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.910 to 0.925 at 59.9 °F (NTP, 1992) | |

| Record name | P-MENTHANE HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

80-47-7, 143970-15-4 | |

| Record name | P-MENTHANE HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Menthane hydroperoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Menthane hydroperoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Menthane hydroperoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143970154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Menthane hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1-(4-methylcyclohexyl)ethyl hydroperoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-MENTHANE HYDROPEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAV10JRD6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to p-Menthane Hydroperoxide: Chemical Structure, Properties, and Applications for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Menthane (B155814) hydroperoxide (PMHP), a versatile organic peroxide. The document details its chemical structure, physicochemical properties, synthesis, and applications, with a particular focus on aspects relevant to research and development. Safety and handling protocols are also extensively covered to ensure its proper use in a laboratory setting.

Chemical Structure and Identification

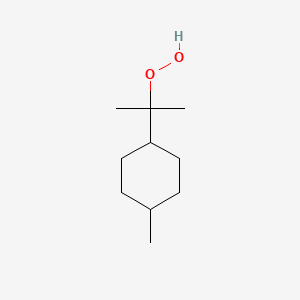

p-Menthane hydroperoxide is an organic hydroperoxide featuring a p-menthane skeleton. The hydroperoxy group is attached to the tertiary carbon of the isopropyl group. Its IUPAC name is 1-(2-hydroperoxypropan-2-yl)-4-methylcyclohexane.[1]

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1][2] A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O₂ | [2][3] |

| Molecular Weight | 172.26 g/mol | [1][2][4] |

| CAS Number | 80-47-7; 26762-92-5 | [2][3][5][6][7][8] |

| Appearance | Colorless to pale yellow liquid | [2][5][7][9][10] |

| Density | 0.910 - 0.96 g/cm³ at 15.5-20 °C | [1][2][5][8] |

| Flash Point | Approximately 53-127 °F (12-53 °C) | [2][11] |

| Boiling Point | 255.8 °C at 760 mmHg | [8] |

| Solubility | Insoluble in water; soluble in most organic solvents | [2][10][11][12] |

| Vapor Pressure | 0.00242 mmHg at 25 °C | [8] |

| Refractive Index | 1.450 - 1.480 at 20 °C | [5][8][9][10] |

| Active Oxygen Content | 4.65 - 5.21% | [4][5][10] |

| Purity | Typically 50.0 - 56.0% | [4][5] |

| Self-Accelerating Decomposition Temperature (SADT) | 80 °C | [4] |

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the aerobic oxidation of p-menthane.[2] For a laboratory setting, a similar procedure can be followed.

Objective: To synthesize this compound via the catalyzed oxidation of p-menthane.

Materials:

-

p-Menthane (substrate)

-

Metalloporphyrin catalyst (e.g., manganese or iron porphyrins)[2]

-

Oxygen or compressed air source

-

Reaction vessel equipped with a gas inlet, stirrer, and temperature control

-

Solvent for purification (e.g., isododecane for dilution)[2]

-

Apparatus for iodometric titration (for monitoring peroxide content)

Procedure:

-

Charge the reaction vessel with p-menthane.

-

Add a catalytic amount of the chosen metalloporphyrin.

-

Heat the mixture to a moderate temperature (e.g., 40-60 °C).[2] For higher yields, a temperature of around 120 °C for approximately 5 hours may be optimal.[2]

-

Introduce a controlled flow of oxygen or air into the reaction mixture with vigorous stirring to ensure efficient gas-liquid mixing.

-

Monitor the progress of the reaction by periodically taking aliquots and determining the peroxide content using iodometric titration.

-

Once the desired peroxide concentration is reached, stop the gas flow and cool the reaction mixture.

-

The crude product can be purified by solvent extraction or distillation. Given its insolubility in water, washing with water can help remove water-soluble impurities.[2] The final product is often supplied as a solution diluted with a solvent like isododecane.[2]

Application in Emulsion Polymerization

This compound is widely used as a radical initiator for emulsion polymerizations, particularly for monomers like styrene (B11656) and acrylates.[2]

Objective: To initiate the emulsion polymerization of a monomer (e.g., styrene) using this compound.

Materials:

-

Monomer (e.g., styrene)

-

This compound (initiator)

-

Surfactant (e.g., sodium dodecyl sulfate)

-

Deionized water

-

Reaction vessel with a stirrer, condenser, nitrogen inlet, and temperature control

Procedure:

-

Prepare an aqueous solution of the surfactant in the reaction vessel.

-

Purge the system with nitrogen to remove oxygen, which can inhibit radical polymerization.

-

Add the monomer to the aqueous surfactant solution with stirring to form an emulsion.

-

Heat the emulsion to the desired reaction temperature. The decomposition rate of PMHP is temperature-dependent, influencing the initiation rate.

-

Introduce the this compound to the heated emulsion to initiate polymerization. The PMHP will thermally decompose to generate free radicals.

-

Maintain the reaction at the set temperature and continue stirring. The progress of the polymerization can be monitored by measuring the consumption of the monomer or the increase in the solid content of the emulsion.

-

Once the desired conversion is achieved, the reaction can be terminated by cooling and adding a radical scavenger if necessary.

Mechanism of Action: Free Radical Generation

The primary function of this compound as a polymerization initiator stems from its ability to generate free radicals upon thermal decomposition.[2] The relatively weak oxygen-oxygen single bond in the hydroperoxide group cleaves homolytically when heated, yielding two radical species: a p-menthane-alkoxy radical and a hydroxyl radical. These highly reactive radicals then initiate the polymerization chain reaction by adding to a monomer unit.

Biological Activity and Relevance to Drug Development

While the primary application of this compound is in industrial polymer chemistry, there is emerging interest in its biological activities. Research has indicated that PMHP exhibits antioxidant properties.[2] One study highlighted its potential use in pharmaceutical formulations to enhance oxidative stability without compromising the bioactivity of the active ingredients.[2]

The cytotoxic effects of various p-menthane derivatives have been investigated, suggesting that the p-menthane backbone can be a scaffold for developing new therapeutic agents. However, specific studies on the direct interaction of this compound with cellular signaling pathways are limited. Its inherent ability to generate free radicals suggests that it could modulate redox-sensitive signaling pathways within a cell, although this requires further investigation. For drug development professionals, the interest in PMHP may lie in its potential as a precursor for the synthesis of other functionalized p-menthane derivatives or in its use as a tool to induce controlled oxidative stress in in vitro models.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Summary:

-

Organic Peroxide (Type D): Heating may cause a fire or explosion.[1][2]

-

Strong Oxidizing Agent: Can react violently with combustible and reducing materials.[2][11]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves and protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or with a respirator if inhalation risk is high.

Storage and Handling:

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4]

-

Keep away from incompatible materials such as acids, bases, reducing agents, and heavy metals.[4]

-

Store in the original container and keep it tightly closed.

-

Avoid shock and friction.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and water. Seek medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Logical Relationships and Experimental Workflows

The synthesis and application of this compound follow a logical workflow that can be visualized.

References

- 1. This compound | C10H20O2 | CID 6644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (PMHP) [benchchem.com]

- 3. Songyuan biotech|Hunan Songyuan Biotech Co., Ltd. [songyuanbiotech.com]

- 4. This compound (PMHP), 80-47-7 | Polymerization initiator [polymerization-chem.com]

- 5. This compound [sunyuanbiotech.cn]

- 6. P-MENTHANE 8-HYDROPEROXIDE | CAS 80-47-7 26762-92-5 [matrix-fine-chemicals.com]

- 7. Hunan Songyuan Chemical Co., Ltd--p-menthane|this compound|Pinane Hydroperoxide [sunyuanchem.com]

- 8. P-MENTHANE-8-HYDROPEROXIDE | 80-47-7 [chemnet.com]

- 9. cadenzachem.com [cadenzachem.com]

- 10. zxchem.com [zxchem.com]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. This compound Cas No: 80-47-7;26762-92-5 of China Manufacturer [zxchem.com]

p-Menthane Hydroperoxide (CAS 80-47-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of p-Menthane (B155814) hydroperoxide (PMHP), a versatile organic peroxide. It covers its chemical and physical properties, synthesis and applications, safety and handling protocols, and potential biological significance. This document is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical and Physical Properties

p-Menthane hydroperoxide is a colorless to pale yellow viscous liquid.[1] It is a powerful oxidizing agent and is incompatible with strong oxidizing and reducing agents.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 80-47-7 | [3] |

| Molecular Formula | C₁₀H₂₀O₂ | [4][5] |

| Molecular Weight | 172.26 g/mol | [1][4] |

| Appearance | Colorless to pale yellow viscous liquid | [1][6] |

| Density | 0.910 to 0.925 g/cm³ at 15.5 °C | [1][7] |

| Flash Point | 53 °C (127 °F) | [3][7] |

| Solubility | Insoluble in water; very soluble in most organic solvents. | [4][7][8] |

| Boiling Point | 242.6 °C (rough estimate) | [2] |

| Refractive Index | 1.450-1.470 at 20°C | [6] |

| pKa | 12.58 ± 0.30 (Predicted) | [2] |

| Theoretical Active Oxygen Content | 9.28% | [4][8] |

| Self-Accelerating Decomposition Temperature (SADT) | 80 °C | [4][8] |

Synthesis and Production

The primary industrial method for synthesizing this compound is the aerobic oxidation of p-menthane.[3][9] This process is typically catalyzed by metalloporphyrins, such as those containing manganese or iron.[3]

A generalized workflow for the synthesis is depicted below:

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Aerobic Oxidation of p-Menthane (General)

The following is a generalized laboratory-scale protocol based on literature descriptions.[3][9] Optimal conditions, such as catalyst choice, concentration, and temperature, may vary.

-

Reaction Setup: A suitable reaction vessel is charged with p-menthane and a metalloporphyrin catalyst (e.g., (p-Cl)TPPMnCl at a concentration of approximately 0.06 mmol/L). The reactor is equipped with a gas inlet, a condenser, and a stirrer.

-

Oxidation: An oxidizing gas (air or oxygen) is bubbled through the stirred solution. The reaction is typically carried out at an elevated temperature, with optimal yields reported at around 120 °C for approximately 5 hours.[9]

-

Monitoring: The progress of the reaction can be monitored by periodically taking samples and determining the peroxide content using iodometric titration.

-

Work-up: Upon completion, the reaction mixture is cooled. The unreacted p-menthane and byproducts are typically removed by vacuum distillation or evaporation to yield the crude this compound.

-

Purification: Further purification can be achieved through appropriate chromatographic techniques if a higher purity product is required.

Applications

This compound is a versatile chemical with a range of industrial applications, primarily driven by its ability to generate free radicals upon decomposition.

Polymerization Initiator

The most significant application of this compound is as a radical initiator for emulsion polymerization.[3] It is widely used in the production of various polymers, including:

-

Styrene-butadiene rubber (SBR)

-

Acrylonitrile-butadiene-styrene (ABS) resins

-

Styrene-acrylonitrile (SAN) resins

-

Acrylic and methacrylic acid polymers[4]

The slow decomposition rate of PMHP makes it suitable for controlled radical polymerization.[3]

Caption: Mechanism of free-radical polymerization initiated by this compound.

Experimental Protocol: Emulsion Polymerization of Styrene (B11656) (Illustrative)

This protocol is a representative example of how this compound can be used in a laboratory-scale emulsion polymerization of styrene.[10][11][12]

-

Aqueous Phase Preparation: In a reaction vessel, dissolve a surfactant (e.g., sodium lauryl sulfate) in deionized water. Purge the solution with an inert gas like nitrogen for at least 30 minutes to remove dissolved oxygen.

-

Emulsion Formation: Add the styrene monomer to the aqueous phase while stirring vigorously under a nitrogen blanket to form a stable emulsion.

-

Initiation: Heat the emulsion to the desired reaction temperature (e.g., 60-80 °C). Add the this compound initiator to the reaction mixture.

-

Polymerization: Maintain the reaction at the set temperature under constant stirring and a nitrogen atmosphere. Monitor the reaction progress by taking samples periodically to determine monomer conversion.

-

Termination: Once the desired conversion is achieved, the reaction can be terminated by cooling and, if necessary, adding a shortstop agent.

-

Purification: The resulting polystyrene latex can be purified by methods such as dialysis against deionized water to remove unreacted monomer, surfactant, and initiator residues.

Other Applications

Beyond polymerization, this compound also finds use as:

-

A cross-linking agent for rubber and elastomers.[3]

-

An oxidizing agent in specialized organic syntheses, including the production of pharmaceutical intermediates and fragrances.[3]

Safety and Handling

This compound is a hazardous substance that requires careful handling and storage.

Hazard Summary:

-

Organic Peroxide: Heating may cause a fire.[3] It is an explosive and strong oxidizing agent.[7]

-

Corrosive: Causes severe skin burns and eye damage.[3]

-

Inhalation Hazard: Harmful if inhaled.[3]

Safe Handling and Storage:

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][13]

-

Store in a cool, well-ventilated place, protected from sunlight.[13] Recommended storage temperatures are between 30-38 °C.[8]

-

Keep containers tightly sealed.[4]

-

Avoid contact with incompatible materials such as acids, bases, reducing agents, and heavy metals.[4][8]

-

Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection.[13]

-

In case of a spill, do not touch the material without appropriate protective clothing. Keep the substance wet with a water spray and use non-sparking tools for cleanup.[7]

Biological Significance and Potential in Drug Development

While this compound is primarily an industrial chemical, its structural relationship to other p-menthane derivatives and its nature as an organic hydroperoxide suggest potential biological activity that may be of interest to drug development professionals.

Cytotoxicity of Related Compounds

Potential Role in Oxidative Stress Signaling

Organic hydroperoxides are known to induce oxidative stress in biological systems.[16] This can lead to lipid peroxidation, DNA damage, and alterations in antioxidant enzyme activities.[16] As a hydroperoxide, this compound has the potential to participate in or trigger oxidative stress signaling pathways.

Organic hydroperoxides can be sensed by bacterial transcription repressors like OhrR, leading to a cellular response to oxidative stress.[17] In mammalian cells, reactive oxygen species (ROS), which can be generated from hydroperoxides, are key signaling molecules in various pathways, including those involving MAP kinases (e.g., ERK, JNK, p38) and transcription factors like NF-κB.[18][19]

The diagram below illustrates a conceptual model of how an organic hydroperoxide like this compound could induce cellular responses through oxidative stress.

References

- 1. This compound | C10H20O2 | CID 6644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-P-MENTHYL HYDROPEROXIDE CAS#: 80-47-7 [m.chemicalbook.com]

- 3. This compound (PMHP) [benchchem.com]

- 4. This compound (PMHP), 80-47-7 | Polymerization initiator [polymerization-chem.com]

- 5. Songyuan biotech|Hunan Songyuan Biotech Co., Ltd. [songyuanbiotech.com]

- 6. zxchem.com [zxchem.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound (PMHP), 80-47-7 | Polymerization initiator | ETW [etwinternational.com]

- 9. researchgate.net [researchgate.net]

- 10. pslc.ws [pslc.ws]

- 11. benchchem.com [benchchem.com]

- 12. pergan.com [pergan.com]

- 13. echemi.com [echemi.com]

- 14. Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Induction of oxidative stress by organic hydroperoxides in testis and epididymal sperm of rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel Organic Hydroperoxide-Sensing and Responding Mechanisms for OhrR, a Major Bacterial Sensor and Regulator of Organic Hydroperoxide Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Lipid Peroxide-Derived Reactive Carbonyl Species as Mediators of Oxidative Stress and Signaling [frontiersin.org]

Synthesis of p-Menthane hydroperoxide from p-menthane

An In-depth Technical Guide to the Synthesis of p-Menthane (B155814) Hydroperoxide from p-Menthane

Introduction

p-Menthane hydroperoxide (PMHP) is an organic peroxide of significant industrial importance, primarily utilized as a high-performance radical initiator for emulsion polymerization processes.[1] It is instrumental in the production of various polymers, including styrene-butadiene rubber (SBR), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and styrene-acrylonitrile (SAN) resins.[1][2] PMHP is synthesized from p-menthane, a fine chemical typically derived from the hydrogenation of terpenes.[3]

This technical guide provides a comprehensive overview of the synthesis of this compound from p-menthane, focusing on the core chemical processes, experimental protocols, and reaction parameters. It is intended for researchers, chemists, and professionals in the fields of polymer science and chemical manufacturing.

Reaction Mechanism and Principles

The synthesis of this compound is achieved through the aerobic oxidation of p-menthane. This process is a free-radical chain reaction initiated by the decomposition of a radical initiator or catalyst.

Core Mechanism: The reaction proceeds via a classic autoxidation mechanism. A radical initiator abstracts a hydrogen atom from the tertiary carbon of the p-menthane ring, forming a p-menthyl radical. This radical then reacts with molecular oxygen (from the air) to form a p-menthylperoxy radical. The p-menthylperoxy radical subsequently abstracts a hydrogen atom from another p-menthane molecule, propagating the chain and forming the desired this compound product.[1]

Catalysis: The reaction is often slow and requires catalysis to achieve practical conversion rates and yields. Metalloporphyrins, particularly those of manganese and iron, have been shown to significantly accelerate the oxidation reaction even at very low concentrations.[4][5] These catalysts are believed to enhance the process by stabilizing intermediate radicals.[1] In industrial settings, radical initiators such as cupric acetate (B1210297), cobaltous diacetate, or manganese acetate may also be used.[3]

Synthesis Protocols and Methodologies

The synthesis can be performed via batch processes, common in laboratory settings, or continuous processes, which are preferred for industrial-scale production.

Laboratory-Scale Batch Synthesis using Metalloporphyrin Catalyst

This protocol is based on the intermittent mode aerobic oxidation of p-menthane in the presence of a manganese porphyrin catalyst.[4][5]

Materials and Equipment:

-

p-Menthane (substrate)

-

Monomanganeseporphyrin catalyst, e.g., ((p-Cl)TPPMnCl)

-

Pressurized air source with flow meter

-

Reaction vessel (e.g., three-necked flask) equipped with a condenser, gas inlet tube, and temperature probe

-

Heating mantle with magnetic stirrer

-

Apparatus for iodometric titration (for peroxide content analysis)

Experimental Procedure:

-

Catalyst Preparation: Prepare a stock solution of the metalloporphyrin catalyst. For example, a 0.06 mmol/L concentration of ((p-Cl)TPPMnCl) in p-menthane.[4][5]

-

Reaction Setup: Charge the reaction vessel with the p-menthane and the catalyst solution.

-

Initiation of Reaction: Begin stirring and introduce a steady flow of air into the reaction mixture via the gas inlet tube. A typical air flow rate is 600 mL/min.[5]

-

Heating Profile: Heat the reaction mixture to the desired temperature. Optimal results have been achieved using both constant and programmed temperature profiles.

-

Reaction Monitoring: Periodically take aliquots from the reaction mixture to determine the concentration of this compound. Iodometric titration is a standard method for quantifying peroxide content.[1]

-

Termination and Work-up: Once the desired conversion is reached, cool the reaction mixture to room temperature and stop the airflow. The crude product, typically containing unreacted p-menthane, can be used directly or purified further.

Industrial-Scale Continuous Synthesis

This protocol describes a continuous production method designed for high-throughput manufacturing, as detailed in patent literature.[3]

Equipment:

-

Raw material mixing tank

-

Oxidizing tower

-

Oxidizing gas source (e.g., air, oxygen-enriched air)

-

Gas-liquid separator

-

Cooler

-

Intermediate storage tank

-

Evaporator (for concentration and purification)

-

Product storage tank

Experimental Procedure:

-

Feed Preparation: In the raw material mixing tank, prepare a solution of p-menthane and a radical initiator catalyst (e.g., 0.01% - 0.1% by weight of cupric acetate, cobaltous diacetate, or manganese acetate).[3]

-

Oxidation: Continuously pump the feed solution into an oxidizing tower. Simultaneously, blow an oxidizing gas (e.g., air) into the tower at a flow rate between 20 m³/h and 200 m³/h. The temperature within the tower is maintained between 80°C and 130°C to facilitate the oxidation reaction.[3]

-

Gas-Liquid Separation: Direct the oxidation products from the tower to a gas-liquid separator.

-

Product Reflux and Cooling: A portion of the this compound product is refluxed back into the oxidizing tower. The remaining product is conveyed to a cooler and then transferred to an intermediate storage tank.[3]

-

Purification and Concentration: The crude product from the intermediate tank is sent to an evaporator for concentration and purification. Unoxidized p-menthane that is evaporated is refluxed back to the raw material mixing tank.[3]

-

Final Product Storage: The purified and concentrated this compound is cooled and sent to a final product storage tank. This continuous process allows for stable production of high-purity PMHP.[3]

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on the reaction conditions. The following tables summarize key quantitative data from cited experiments.

Table 1: Laboratory-Scale Synthesis Using ((p-Cl)TPPMnCl) Catalyst

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | 0.06 mmol/L ((p-Cl)TPPMnCl) | [4],[5] |

| Oxidizing Agent | Air | [4],[5] |

| Air Flow Rate | 600 mL/min | [5] |

| Condition 1: Constant Temperature | ||

| Temperature | 120°C | [4],[5] |

| Reaction Time | ~5 hours | [4],[5] |

| Condition 2: Programmed Temperature | ||

| Temperature Profile | 120°C for 4h, then 110°C for 4h | [4],[5] |

| Total Reaction Time | 8 hours | [4],[5] |

| Resulting Yield |

| Yield (Programmed Temperature) | 24.3% |[4],[5] |

Table 2: Industrial Continuous Process Product Concentration

| Parameter | Value | Reference |

|---|---|---|

| Reaction Temperature | 80°C - 130°C | [3] |

| Oxidizing Gas Flow Rate | 20 - 200 m³/h | [3] |

| p-Menthane Feed Rate | 0.5 - 2.0 m³/h | [3] |

| PMHP Content (Oxidizing Tower Output) | 10.2% - 16.7% | [3] |

| PMHP Content (Post-Evaporation) | 50.1% - 59.2% |[3] |

Process and Workflow Visualizations

The following diagrams illustrate the workflows for the synthesis of this compound.

References

- 1. This compound (PMHP) [benchchem.com]

- 2. This compound (PMHP), 80-47-7 | Polymerization initiator [polymerization-chem.com]

- 3. CN101962352B - Method for continuously producing this compound by p-menthane and device thereof - Google Patents [patents.google.com]

- 4. journal.hep.com.cn [journal.hep.com.cn]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of p-Menthane Hydroperoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menthane (B155814) hydroperoxide (PMHP) is a tertiary alkyl hydroperoxide widely utilized as a radical initiator in polymerization processes and as an oxidizing agent in various chemical syntheses.[1] Its thermal stability and decomposition kinetics are of paramount importance for ensuring process safety, optimizing reaction conditions, and for understanding its potential applications in fields such as drug development where controlled radical generation may be of interest. This technical guide provides a comprehensive overview of the thermal decomposition mechanism of p-menthane hydroperoxide, including its decomposition pathways, kinetics, and the products formed. Detailed experimental protocols for the characterization of its thermal decomposition are also presented.

Thermal Decomposition Mechanism

The thermal decomposition of this compound, like other alkyl hydroperoxides, proceeds through a free-radical chain mechanism. The primary and rate-determining step is the homolytic cleavage of the weak oxygen-oxygen (O-O) bond, which has a dissociation energy of approximately 30-40 kcal/mol. This initial step generates a p-menthan-8-yloxy radical and a hydroxyl radical.

Primary Initiation:

-

Reaction 1: Homolytic Cleavage of the O-O Bond this compound → p-Menthan-8-yloxy radical (•O-C(CH₃)₂-R) + Hydroxyl radical (•OH)

Following this initiation, the highly reactive radicals can undergo a variety of subsequent reactions, including hydrogen abstraction, β-scission, and radical-radical recombination, leading to a complex mixture of decomposition products.

Propagation and Termination Steps:

-

Hydrogen Abstraction: The generated radicals can abstract a hydrogen atom from another this compound molecule or from the solvent, propagating the radical chain.

-

β-Scission: The p-menthan-8-yloxy radical can undergo β-scission, a fragmentation process that cleaves a carbon-carbon bond adjacent to the radical center. This is a significant pathway for the formation of smaller, more stable molecules. For the p-menthan-8-yloxy radical, this can lead to the formation of acetone (B3395972) and a cyclohexyl radical derivative.

-

Radical Recombination: The radical chain is terminated by the combination of two radicals.

Based on the decomposition of analogous tertiary alkyl hydroperoxides, the expected major products from the thermal decomposition of this compound include p-menthan-8-ol (B3426169) (formed by hydrogen abstraction by the p-menthan-8-yloxy radical) and acetone (from β-scission). Other potential products resulting from further reactions of the radical intermediates include menthol (B31143) and menthone.[1] Hazardous decomposition products that can be formed, especially under uncontrolled conditions or in the presence of fire, include carbon dioxide and carbon monoxide.[2]

Visualizing the Decomposition Pathway

The proposed thermal decomposition pathway of this compound can be visualized as follows:

References

An In-depth Technical Guide on the Generation of Free Radicals from p-Menthane Hydroperoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menthane (B155814) hydroperoxide (PMHP) is an organic peroxide recognized for its role as a potent free radical initiator. This property makes it a valuable tool in various industrial and research applications, particularly in polymerization processes. For researchers in drug development and the broader scientific community, understanding the mechanisms of free radical generation from PMHP is crucial for harnessing its reactive potential, investigating its biological effects, and exploring its applications in therapeutic strategies, such as in redox-responsive drug delivery systems. This technical guide provides a comprehensive overview of the generation of free radicals from p-menthane hydroperoxide, detailing the underlying chemical principles, experimental methodologies, and potential applications in biological systems.

Free Radical Generation from this compound: Core Mechanisms

The generation of free radicals from this compound primarily occurs through the homolytic cleavage of the labile oxygen-oxygen single bond within the hydroperoxide group (-OOH). This decomposition can be initiated through thermal energy or catalyzed by various agents, leading to the formation of highly reactive oxygen-centered radicals.

Thermal Decomposition

Heating this compound provides the necessary energy to break the O-O bond, a process that initiates free radical formation. The rate of this decomposition is highly dependent on temperature.

The primary radicals formed are the p-menthanyloxyl radical (RO•) and a hydroxyl radical (•OH). These primary radicals can then participate in a variety of secondary reactions, including hydrogen abstraction from other molecules to form more stable species and new radicals, or fragmentation to yield smaller molecules.

Catalytic Decomposition

The decomposition of this compound can be significantly accelerated at lower temperatures in the presence of catalysts, such as transition metal ions. These catalysts facilitate the generation of free radicals through redox reactions.

Metal Ion-Catalyzed Decomposition:

Transition metal ions, such as those of cobalt (Co) and iron (Fe), are effective catalysts for the decomposition of hydroperoxides. The catalytic cycle typically involves the metal ion cycling between its higher and lower oxidation states.

-

Initiation: Mⁿ⁺ + ROOH → M⁽ⁿ⁺¹⁾⁺ + RO• + OH⁻

-

Propagation: M⁽ⁿ⁺¹⁾⁺ + ROOH → Mⁿ⁺ + ROO• + H⁺

This redox cycling mechanism produces both alkoxyl (RO•) and peroxyl (ROO•) radicals, which can then initiate further reactions. The use of metalloporphyrins as catalysts has also been shown to enhance the efficiency of this process.[1]

Quantitative Data on this compound Decomposition

The stability of this compound and its rate of decomposition are critical parameters for its application. The half-life of a substance, the time it takes for its concentration to reduce by half, is a key indicator of its decomposition kinetics.

| Temperature (°C) | Half-life (hours) |

| 128 | 10 |

| 151 | 1 |

| 176 | 0.1 |

| Data measured in a 0.2M benzene (B151609) solution. |

Experimental Protocols

Synthesis of this compound

A common method for the laboratory synthesis of this compound involves the catalytic oxidation of p-menthane.

Materials:

-

p-Menthane (1-isopropyl-4-methylcyclohexane)

-

Metalloporphyrin catalyst (e.g., manganese or iron porphyrins)

-

Oxygen or air source

-

Reaction vessel equipped with a gas inlet and stirrer

-

Apparatus for iodometric titration

Procedure:

-

Charge the reaction vessel with p-menthane and the metalloporphyrin catalyst.

-

Heat the mixture to a moderate temperature (e.g., 40–60 °C).

-

Introduce a controlled flow of oxygen or air into the reaction mixture with vigorous stirring.

-

Monitor the progress of the reaction by periodically taking samples and analyzing the peroxide content using iodometric titration.

-

Once the desired peroxide concentration is reached, stop the gas flow and cool the reaction mixture.

-

The crude this compound can be purified by solvent extraction or distillation.

Detection and Characterization of Free Radicals by Electron Spin Resonance (ESR) Spectroscopy with Spin Trapping

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for the direct detection of species with unpaired electrons, such as free radicals. However, the high reactivity and short lifetimes of many free radicals make their direct detection challenging. Spin trapping is a technique used in conjunction with ESR to detect and identify these transient radical species. It involves the use of a "spin trap," a diamagnetic molecule that reacts with the short-lived radical to form a more stable radical adduct that can be readily detected by ESR.

Materials:

-

This compound (PMHP)

-

Spin trap (e.g., 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or α-phenyl-N-tert-butylnitrone (PBN))

-

ESR spectrometer

-

Quartz capillary tubes for ESR measurements

-

Solvent (e.g., benzene or another appropriate organic solvent)

-

(Optional) Catalyst, such as a cobalt or iron salt, for catalytic decomposition studies.

-

(Optional) Temperature controller for the ESR cavity for thermal decomposition studies.

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound in the chosen solvent at a known concentration.

-

Prepare a solution of the spin trap (e.g., DMPO or PBN) in the same solvent. The concentration of the spin trap should be significantly higher than the expected radical concentration to ensure efficient trapping.

-

For catalytic studies, prepare a solution of the metal salt catalyst.

-

-

Radical Generation and Trapping:

-

Thermal Generation: In a small vial, mix the PMHP solution and the spin trap solution. Transfer the mixture to a quartz capillary tube. Place the capillary tube in the ESR spectrometer's resonant cavity, which has been pre-heated to the desired temperature to initiate thermal decomposition.

-

Catalytic Generation: In a small vial, mix the PMHP solution, the spin trap solution, and the catalyst solution. Quickly transfer the mixture to a quartz capillary tube and place it in the ESR spectrometer's cavity at room temperature.

-

-

ESR Spectrum Acquisition:

-

Immediately after initiating the radical generation, begin acquiring the ESR spectrum.

-

Typical ESR parameters to be set include: microwave frequency, microwave power, modulation frequency, modulation amplitude, sweep width, and sweep time. These parameters may need to be optimized to obtain a good signal-to-noise ratio and to avoid saturation of the signal.

-

-

Data Analysis and Radical Identification:

-

The resulting ESR spectrum is a derivative of the microwave absorption. The spectrum of the spin adduct will have a characteristic hyperfine splitting pattern.

-

Analyze the spectrum to determine the number of lines, their relative intensities, and the hyperfine splitting constants (hfsc).

-

The hyperfine splitting is caused by the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N and ¹H). The magnitude of the splitting constants is characteristic of the trapped radical.

-

Compare the experimentally determined hyperfine splitting constants with literature values for known radical adducts of the chosen spin trap to identify the trapped radical species (e.g., p-menthanyloxyl, p-menthanylperoxyl, or other secondary radicals).

-

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. This assay can be used to evaluate the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., OVCAR-8, HCT-116)[2]

-

Complete cell culture medium

-

This compound (PMHP)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

Treatment: Prepare serial dilutions of PMHP in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of PMHP. Include control wells with medium only (no cells) and medium with vehicle (if PMHP is dissolved in a solvent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of PMHP compared to the untreated control cells. The IC₅₀ value (the concentration of PMHP that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the PMHP concentration.

Signaling Pathways and Biological Implications

The free radicals generated from this compound can interact with biological systems, leading to a cascade of cellular events. This has implications for both toxicology and therapeutic applications.

Lipid Peroxidation

Peroxyl and alkoxyl radicals are potent initiators of lipid peroxidation, a chain reaction that damages cellular membranes. These radicals can abstract hydrogen atoms from polyunsaturated fatty acids in membrane lipids, leading to the formation of lipid hydroperoxides and propagating a cycle of oxidative damage. This process can disrupt membrane integrity and lead to cell death.

Redox-Sensitive Signaling Pathways

The generation of reactive oxygen species (ROS) by this compound can modulate the activity of redox-sensitive signaling pathways, which play critical roles in cellular homeostasis, stress response, and disease progression.

-

Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes. The ROS generated from PMHP can potentially activate this protective pathway.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathways (including ERK, JNK, and p38) are crucial signaling cascades involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of MAPK pathways. The specific MAPK pathway activated can determine the cellular outcome, with ERK often being associated with cell survival, while JNK and p38 are more commonly linked to apoptosis.

Visualizations of Key Processes

Caption: Generation of free radicals from this compound.

Caption: Experimental workflow for ESR spin trapping.

Caption: PMHP-induced activation of cellular signaling pathways.

Conclusion

This compound serves as a versatile source of free radicals, the generation of which can be controlled through thermal and catalytic methods. For researchers in the fields of chemistry, biology, and drug development, a thorough understanding of the principles and experimental protocols outlined in this guide is essential. The ability to generate and detect these reactive species opens avenues for investigating their roles in biological systems, from inducing oxidative stress and cytotoxicity to potentially triggering therapeutic responses through the modulation of key signaling pathways. Further research into the specific interactions of this compound-derived radicals with cellular components will undoubtedly unveil new opportunities for its application in the development of novel therapeutic strategies.

References

Solubility Profile of p-Menthane Hydroperoxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-menthane (B155814) hydroperoxide (PMHP) in various organic solvents. Due to its role as a polymerization initiator and oxidizing agent, understanding its solubility is critical for process development, formulation, and safety in a range of industrial and research applications. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents visual workflows for key processes.

Quantitative Solubility Data

Quantitative solubility data for p-menthane hydroperoxide in organic solvents is not extensively available in publicly accessible literature. Most sources describe its solubility in qualitative terms. However, for its solubility in water, conflicting quantitative data has been reported.

Table 1: Reported Solubility of this compound in Water

| Solvent | Reported Solubility | Temperature | Source(s) |

| Water | Insoluble | Not Specified | [1][2][3] |

| Water | < 0.1 mg/mL | 63°F (17.2°C) | [4][5][6] |

It is important to note the significant discrepancy in the reported aqueous solubility data. While most sources indicate insolubility, the value of less than 0.1 mg/mL suggests slight solubility. Further experimental verification is recommended to resolve this ambiguity.

Qualitative Solubility in Organic Solvents

Multiple sources consistently report that this compound is soluble in a variety of common organic solvents. This high solubility is a key property for its application in organic synthesis and polymerization reactions. The classes of solvents in which this compound is reported to be soluble include:

Product data sheets often state that it is "very soluble in most organic solvents"[7][8]. This general solubility makes it a versatile reagent in non-aqueous systems.

Experimental Protocols

A specific, standardized experimental protocol for determining the solubility of this compound was not found in the reviewed literature. However, a robust methodology can be established by combining general principles of solubility determination with a specific analytical technique for quantifying peroxides, such as iodometric titration.

Protocol for Determination of this compound Solubility in an Organic Solvent

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (e.g., ethanol, ethyl acetate, hexane)

-

Saturated potassium iodide (KI) solution

-

Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 M)

-

Starch indicator solution

-

Acetic acid

-

Deionized water

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks, pipettes, and burettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the solution to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

To ensure complete separation of the undissolved solute, centrifuge an aliquot of the supernatant at the experimental temperature.

-

-

Sample Preparation for Titration:

-

Carefully withdraw a known volume of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent (e.g., a mixture of acetic acid and the organic solvent used for the solubility study) to a concentration appropriate for titration.

-

-

Iodometric Titration:

-

To the diluted sample, add an excess of saturated potassium iodide solution in the presence of acetic acid. The hydroperoxide will oxidize the iodide ions to iodine.

-

Titrate the liberated iodine with a standardized sodium thiosulfate solution.

-

As the endpoint is approached (the solution turns a pale yellow), add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration until the blue color disappears, indicating the endpoint.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the saturated solution using the stoichiometry of the reaction and the volume of sodium thiosulfate solution used.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Safety Precautions: this compound is a strong oxidizing agent and can be unstable. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Avoid contact with heat, sparks, and reducing agents.

Visualizations

Synthesis of this compound

The industrial synthesis of this compound typically involves the oxidation of p-menthane. The following diagram illustrates this process.

Caption: Synthesis of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of this compound solubility.

Caption: Workflow for Solubility Determination.

References

- 1. This compound Cas No: 80-47-7;26762-92-5 of China Manufacturer [zxchem.com]

- 2. zxchem.com [zxchem.com]

- 3. This compound (PMHP) [benchchem.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound | C10H20O2 | CID 6644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound (PMHP), 80-47-7 | Polymerization initiator [polymerization-chem.com]

- 8. This compound (PMHP), 80-47-7 | Polymerization initiator | ETW [etwinternational.com]

p-Menthane hydroperoxide molecular weight and formula

An In-depth Technical Guide to p-Menthane Hydroperoxide

This technical guide provides a comprehensive overview of this compound (PMHP), a versatile organic peroxide. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role as a radical initiator.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1][2] It is an organic peroxide widely utilized as a radical initiator in industrial-scale emulsion polymerizations.[1]

Molecular Formula and Weight:

The chemical formula and molecular weight of this compound are fundamental identifiers for this compound.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₂₀O₂ | [2][3][4][5] |

| Molecular Weight | 172.26 g/mol | [1][3][4] |

Physicochemical Data:

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Citations |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Purity | 50.0 - 56.0% | [2][3] |

| Theoretical Active Oxygen Content | 9.28% | [3][6] |

| Active Oxygen Content | 4.65 - 5.21% | [2][3][6] |

| pH of Extract | ≥4.0 | [3][6] |

| Copper (Cu++) Content | ≤5 mg/kg | [3][6] |

| Manganese (Mn++) Content | ≤5 mg/kg | [3][6] |

| Self-Accelerating Decomposition Temp. (SADT) | 80°C | [3][6] |

| Hazardous Temperature (Tem) | 75°C | [3][6] |

| Recommended Storage Temperature | 30 - 38°C | [3][6] |

| Flash Point | 53 - 127°F (approximately 12 - 53°C) | [1][4][7] |

| Specific Gravity | 0.910 - 0.925 g/cm³ at 15.5°C (59.9°F) | [1][7] |

| Water Solubility | Insoluble (<0.1 mg/mL at 17°C) | [1][7] |

| Organic Solvent Solubility | Very soluble in most organic solvents | [3] |

Experimental Protocols

Synthesis of this compound via Catalytic Oxidation:

The primary method for synthesizing this compound is through the aerobic oxidation of p-Menthane.[1] This process is significantly enhanced by the use of metalloporphyrin catalysts.[1]

Materials:

-

p-Menthane (1-isopropyl-4-methylcyclohexane)

-

Metalloporphyrin catalyst (e.g., manganese or iron porphyrins)

-

Oxygen or filtered air

-

Reaction vessel equipped with a gas inlet, stirrer, and temperature control system

Procedure:

-

Catalyst Preparation: Dissolve a low concentration of the metalloporphyrin catalyst in the p-Menthane substrate.

-

Reaction Initiation: Heat the mixture to a moderate temperature, typically between 40-120°C.[1][8] Optimal results have been reported at 120°C for approximately 5 hours.[8]

-

Aerobic Oxidation: Introduce a controlled flow of oxygen or air into the reaction mixture while maintaining vigorous stirring to ensure efficient gas-liquid mixing.

-

Reaction Monitoring: Periodically sample the reaction mixture and analyze the peroxide content using methods such as iodometric titration to track the progress of the reaction.

-

Programmed Temperature (Optional): For increased yield, a programmed temperature profile can be employed. For instance, maintaining the reaction at 120°C for 4 hours, followed by a reduction to 110°C for another 4 hours, has been shown to improve the yield of this compound.[8]

-

Product Isolation: Upon completion, the crude product can be purified, typically through vacuum distillation or liquid-liquid extraction, to remove unreacted p-Menthane and byproducts.

Mechanism of Action and Applications

The primary function of this compound is as a free-radical initiator, particularly in polymerization reactions.[1] Its mechanism of action involves the thermal decomposition of the hydroperoxide bond (-OOH) to generate free radicals. These highly reactive species then initiate the polymerization of monomers.

Applications:

-

Polymerization Initiator: It is extensively used to initiate the polymerization of styrene (B11656) and its copolymers, such as Styrene-Acrylonitrile (SAN) and Acrylonitrile Butadiene Styrene (ABS).[1][3] It is also employed in the polymerization of acrylic acid, methacrylic acid, and Styrene-Butadiene Rubber (SBR).[1]

-

Oxidizing Agent: In specialized chemical syntheses, it serves as an oxidizing agent for producing pharmaceutical intermediates and fragrances.[1]

-

Cross-linking Agent: It is used as a cross-linking agent for rubber and elastomers.[1]

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis workflow and the decomposition pathway of this compound.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Caption: The decomposition of this compound to form free radicals for polymerization initiation.

Safety and Handling

This compound is a strong oxidizing agent and presents several hazards.[1] It may cause a fire upon heating and can cause severe skin burns and eye damage.[1] It is also harmful if inhaled.[1] Strict safety precautions are necessary, including storing the material in a cool, dark place away from heat and ignition sources.[1] Appropriate personal protective equipment (PPE) should be worn when handling this compound.[1]

References

- 1. This compound (PMHP) [benchchem.com]

- 2. This compound [sunyuanbiotech.cn]

- 3. This compound (PMHP), 80-47-7 | Polymerization initiator [polymerization-chem.com]

- 4. This compound | C10H20O2 | CID 6644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Songyuan biotech|Hunan Songyuan Biotech Co., Ltd. [songyuanbiotech.com]

- 6. This compound (PMHP), 80-47-7 | Polymerization initiator | ETW [etwinternational.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to p-Menthane Hydroperoxide: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menthane (B155814) hydroperoxide (PMHP), a monocyclic terpenoid hydroperoxide, has carved a niche in various industrial and research applications, primarily owing to its utility as a free-radical initiator. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of p-Menthane hydroperoxide. It details experimental protocols for its synthesis and analysis, presents key quantitative data in structured tables, and illustrates relevant chemical pathways and workflows using diagrammatic representations. This document is intended to serve as a thorough resource for researchers, scientists, and professionals in drug development and polymer chemistry who are interested in the science and application of this versatile organic peroxide.

Introduction

This compound (1-isopropyl-4-methylcyclohexyl hydroperoxide), with the CAS number 80-47-7, is an organic peroxide derived from p-menthane.[1] It is a colorless to pale yellow liquid, typically supplied as a 50% solution in a solvent like isododecane.[1] Its primary industrial application lies in its function as a radical initiator for emulsion polymerizations, particularly for styrene-based polymers such as acrylonitrile-butadiene-styrene (ABS), styrene-acrylonitrile (SAN), and styrene-butadiene rubber (SBR).[1] Beyond polymerization, it also finds use as an oxidizing agent in specialized chemical syntheses.[1]

The core of its reactivity lies in the labile peroxide (-O-O-) bond, which upon thermal or chemical inducement, undergoes homolytic cleavage to generate reactive free radicals. This property, while highly useful, also renders the compound hazardous, classifying it as a Type D organic peroxide, which is a strong oxidizing agent that may explode from heat or contamination.[1]

This guide will delve into the historical context of its discovery, detail the methodologies for its synthesis and purification, provide a comprehensive summary of its known quantitative properties, and outline the mechanisms of its formation and decomposition.

Discovery and History

The study of this compound is rooted in the broader research into the autoxidation of hydrocarbons, a process where organic molecules react with atmospheric oxygen at ambient or elevated temperatures. The general mechanism of autoxidation, involving initiation, propagation, and termination steps to form hydroperoxides, was elucidated in the mid-20th century and provided the foundational understanding for the formation of compounds like PMHP.[2][3] The development of this compound as a commercial product was driven by the burgeoning polymer industry's need for effective radical initiators.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 80-47-7 | [1] |

| Molecular Formula | C₁₀H₂₀O₂ | [4] |

| Molecular Weight | 172.26 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| IUPAC Name | 1-(2-hydroperoxypropan-2-yl)-4-methylcyclohexane | [4] |

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Density | 0.910 - 0.925 g/cm³ at 15.5 °C | [4] |

| Flash Point | ~53 - 127 °F (~12 - 53 °C) | [1] |

| Solubility in Water | < 0.1 mg/mL at 17 °C | [4] |

| Solubility in Organic Solvents | Soluble in alcohols, esters, ethers, and hydrocarbons | [1] |

Table 3: Thermal Stability and Decomposition Data

| Parameter | Value | Reference(s) |

| Self-Accelerating Decomposition Temperature (SADT) | 80 °C | [4] |

| Half-life in 0.2M Benzene Solution | 10 hours at 128 °C, 1 hour at 151 °C, 0.1 hour (6 min) at 151 °C | [5] |

Table 4: Safety and Hazard Information

| Hazard Classification | Description | Reference(s) |

| GHS Pictograms | Flame, Corrosion, Health Hazard | [6] |

| Hazard Statements | H242: Heating may cause a fire.H314: Causes severe skin burns and eye damage.H332: Harmful if inhaled. | [7] |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [6] |

| Storage Temperature | 30-38 °C (for commercial solutions) | [4] |

Synthesis of this compound

The primary method for synthesizing this compound is through the autoxidation of p-menthane. This process involves the direct reaction of p-menthane with oxygen, typically from air. The reaction can be slow but can be significantly accelerated by the use of catalysts.

General Autoxidation Mechanism

The autoxidation of p-menthane follows a free-radical chain mechanism consisting of three main stages: initiation, propagation, and termination.[8][9]

Caption: General mechanism of autoxidation.

Experimental Protocol: Catalytic Aerobic Oxidation of p-Menthane

This protocol is based on the method described by Yang et al., utilizing a metalloporphyrin catalyst to enhance the rate and yield of the reaction.[10]

Materials:

-

p-Menthane (substrate)

-

Monochloro(5,10,15,20-tetrakis(p-chlorophenyl)porphyrinato)manganese(III) [(p-Cl)TPPMnCl] or a similar iron or manganese porphyrin catalyst

-

Air or oxygen source

-

Reaction vessel equipped with a reflux condenser, gas inlet tube, magnetic stirrer, and heating mantle.

Procedure:

-

Charge the reaction vessel with p-menthane.

-

Add the metalloporphyrin catalyst to the p-menthane. A typical concentration is around 0.06 mmol/L.[10]

-

Heat the mixture to the desired reaction temperature, typically around 120 °C, with vigorous stirring.[10]

-

Bubble air or oxygen through the reaction mixture at a controlled flow rate (e.g., 600 mL/min).[10]

-

Monitor the progress of the reaction by periodically taking samples and determining the hydroperoxide content using iodometric titration (see Section 5.1).

-

The optimal reaction time is typically around 5 hours under these conditions.[10] A yield of up to 24.3% can be achieved with a programmed temperature profile (e.g., 4 hours at 120 °C followed by 4 hours at 110 °C).[10]

Caption: Workflow for the catalytic oxidation of p-menthane.

Purification

The crude reaction mixture contains unreacted p-menthane, the desired this compound, and various byproducts. Purification can be achieved through several methods:

-

Solvent Extraction: Due to its solubility in organic solvents and insolubility in water, this compound can be purified by extraction.[1]

-

Vacuum Fractional Distillation: For higher purity, fractional distillation under reduced pressure is employed. This technique is necessary because this compound is thermally sensitive and can decompose at its atmospheric boiling point.[11][12] By reducing the pressure, the boiling point is lowered, allowing for distillation without significant decomposition. A continuous process involving evaporation and concentration has also been patented.[13]

Analytical and Characterization Methods

Iodometric Titration for Peroxide Value

This is a standard method for determining the concentration of hydroperoxides. The hydroperoxide oxidizes iodide ions to iodine, which is then titrated with a standard sodium thiosulfate (B1220275) solution.

Principle: ROOH + 2I⁻ + 2H⁺ → ROH + I₂ + H₂O I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Protocol: A detailed protocol for iodometric titration can be adapted from standard procedures for peroxide value determination.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton of the hydroperoxy group (-OOH) is expected to be a broad singlet, typically in the downfield region of the spectrum. The other protons on the p-menthane skeleton will show complex multiplets in the aliphatic region.

-

¹³C NMR: The carbon atom attached to the hydroperoxy group is expected to be deshielded and appear at a characteristic chemical shift.

-

-

Mass Spectrometry (MS):

Applications

The primary application of this compound is as a radical initiator in emulsion polymerization .[1] The thermal decomposition of PMHP generates free radicals that initiate the polymerization of monomers.

Caption: Role of this compound in polymerization.

Conclusion

This compound is a significant industrial chemical with well-established applications, particularly in the polymer industry. Its synthesis via the autoxidation of p-menthane is a process that can be effectively catalyzed. While its utility is clear, its hazardous nature necessitates careful handling and storage. This guide has provided a detailed overview of its history, properties, synthesis, and applications, aiming to equip researchers and professionals with the necessary knowledge for its safe and effective use. Further research to fully characterize this compound using modern spectroscopic techniques would be a valuable addition to the scientific literature.

References

- 1. This compound (PMHP) [benchchem.com]

- 2. amt.copernicus.org [amt.copernicus.org]

- 3. amt.copernicus.org [amt.copernicus.org]

- 4. This compound | C10H20O2 | CID 6644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 12. digivac.com [digivac.com]

- 13. CN101962352B - Method for continuously producing this compound by p-menthane and device thereof - Google Patents [patents.google.com]